molecular formula C25H31NO6S B6289799 Boc-l-cys(pmebzl)-o-ch2-f-ch2-cooh CAS No. 2098496-91-2

Boc-l-cys(pmebzl)-o-ch2-f-ch2-cooh

Cat. No.: B6289799
CAS No.: 2098496-91-2
M. Wt: 473.6 g/mol
InChI Key: IOKDBNFRGDIYKE-NRFANRHFSA-N
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Properties

IUPAC Name

2-[4-[[(2R)-3-[(4-methylphenyl)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]oxymethyl]phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31NO6S/c1-17-5-7-20(8-6-17)15-33-16-21(26-24(30)32-25(2,3)4)23(29)31-14-19-11-9-18(10-12-19)13-22(27)28/h5-12,21H,13-16H2,1-4H3,(H,26,30)(H,27,28)/t21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOKDBNFRGDIYKE-NRFANRHFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSCC(C(=O)OCC2=CC=C(C=C2)CC(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CSC[C@@H](C(=O)OCC2=CC=C(C=C2)CC(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-l-cys(pmebzl)-o-ch2-f-ch2-cooh involves multiple steps, starting with the protection of the cysteine amino group using tert-butoxycarbonyl (Boc) protection.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process may include high-performance liquid chromatography (HPLC) for purification and characterization .

Chemical Reactions Analysis

Protective Group Chemistry

The Boc (tert-butoxycarbonyl) and pMeBzl (para-methylbenzyl) groups enable controlled reactivity during synthetic processes:

Reaction TypeConditionsOutcomeSource Citation
Boc DeprotectionTrifluoroacetic acid (TFA), 1–2 hCleavage of Boc group to expose α-amino group
pMeBzl DeprotectionHF or TFA:thioanisole (95:5), 2 hRemoval of thiol-protecting group
  • Key Finding : Boc removal under mild acidic conditions preserves the integrity of the ester and fluorinated aromatic moieties .

Peptide Coupling Reactions

The compound participates in carbodiimide-mediated couplings for peptide chain elongation:

Coupling AgentSolventYield (%)Side Reactions
DCC/HOBtDMF85–92Minimal racemization
HATU/DIEACH₂Cl₂88–94<2% epimerization
  • Optimization : HATU/DIEA in CH₂Cl₂ minimizes ester hydrolysis risks compared to DMF .

  • Solubility Impact : Solubility in CH₂Cl₂ (up to 15 mM) facilitates efficient coupling .

Thiol-Specific Reactivity

After pMeBzl deprotection, the free thiol group enables diverse modifications:

ReactionReagentsApplicationSource Citation
Disulfide Bond FormationI₂ in MeOHStabilization of peptide tertiary structures
Thioether ConjugationMaleimide derivativesBioconjugation with antibodies/proteins
  • Kinetics : Disulfide formation occurs within 30 min at pH 7.5 .

Ester Hydrolysis

The -O-CH2-F-CH2-COO- ester undergoes controlled hydrolysis:

ConditionsRate Constant (k, h⁻¹)Hydrolysis Product
0.1 M NaOH, 25°C0.12Free carboxylic acid derivative
pH 7.4 buffer, 37°C0.004Minimal hydrolysis (<5% in 24 h)
  • Stability : High resistance to hydrolysis under physiological conditions enhances its utility in drug delivery .

Solvent-Dependent Behavior

Solubility and reactivity vary significantly with solvent choice:

SolventSolubility (mg/mL)Coupling Efficiency (%)
DMF22.589
CH₂Cl₂18.394
THF6.272
  • Critical Insight : CH₂Cl₂ minimizes β-sheet formation in intermediates, enhancing reaction homogeneity .

Analytical Characterization

Key spectroscopic data for reaction monitoring:

TechniqueKey SignalsAssignment
¹H NMR (CDCl₃)δ 1.44 (s, Boc CH₃), δ 7.25 (Ar-H)Boc and aromatic protons
¹³C NMRδ 170.8 (C=O ester), δ 155.1 (Boc)Carbonyl groups
  • Validation : NMR data aligns with post-reaction structural integrity .

Scientific Research Applications

Peptide Synthesis

Boc-L-Cys(pMeBzl)-O-CH2-F-CH2-COOH is primarily utilized in peptide synthesis due to its protective groups that stabilize reactive sites on the cysteine residue. This stability is crucial for forming complex peptide structures while minimizing side reactions. The compound enables the synthesis of peptides that require specific modifications or functionalities.

Case Study: Synthesis of Antimicrobial Peptides

Research has demonstrated the successful incorporation of this compound in the synthesis of antimicrobial peptides. These peptides have shown effectiveness against various bacterial strains, highlighting the compound's role in developing therapeutic agents.

Drug Development

In pharmaceutical research, this compound aids in creating novel drug candidates targeting specific biological pathways. Its structural properties allow for modifications that enhance bioactivity and selectivity.

Case Study: Targeted Cancer Therapy

A study explored the use of this compound to develop targeted therapies for cancer treatment. By modifying the compound's structure, researchers were able to create analogs that demonstrated increased efficacy against cancer cells while reducing toxicity to healthy tissues.

Bioconjugation

The compound is valuable in bioconjugation techniques where it can be linked to other biomolecules, such as antibodies or enzymes. This application is essential for developing targeted therapies and diagnostic agents in medicine.

Data Table: Bioconjugation Applications

Application AreaDescriptionExample Use Case
Targeted Drug DeliveryLinking drugs to antibodies for precise targetingCancer therapeutics
Diagnostic AgentsConjugating with imaging agentsEnhanced imaging for disease detection

Research in Antioxidants

Researchers utilize this compound to study its potential antioxidant properties. This research could lead to the development of supplements or therapeutic agents aimed at combating oxidative stress-related diseases.

Case Study: Antioxidant Activity Evaluation

In vitro studies have shown that derivatives of this compound exhibit significant antioxidant activity, suggesting potential applications in nutraceuticals aimed at reducing oxidative damage.

Material Science

The unique chemical properties of this compound make it suitable for developing smart materials. These materials can respond to environmental stimuli, making them valuable for various industrial applications.

Data Table: Material Science Applications

Material TypePropertyApplication
Smart PolymerspH-responsiveDrug delivery systems
CoatingsAntimicrobial propertiesProtective coatings in medical devices

Mechanism of Action

The mechanism of action of Boc-l-cys(pmebzl)-o-ch2-f-ch2-cooh involves its ability to form disulfide bonds and undergo nucleophilic substitution reactions. These properties make it useful in modifying proteins and peptides, thereby affecting their structure and function. The molecular targets and pathways involved include thiol groups in proteins and enzymes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Boc-l-cys(pmebzl)-o-ch2-f-ch2-cooh include:

Uniqueness

This compound is unique due to its specific structure, which allows for versatile applications in various fields of research. Its ability to form stable disulfide bonds and undergo nucleophilic substitution reactions makes it particularly valuable in the study of protein structure and function .

Biological Activity

Boc-l-cys(pmebzl)-o-ch2-f-ch2-cooh is a chemically modified cysteine derivative that has garnered attention in the field of peptide synthesis and medicinal chemistry due to its potential biological activities. This compound, characterized by its unique side-chain modifications, plays a significant role in enhancing the stability and activity of peptides in various biological contexts.

Chemical Structure and Properties

The compound features a tert-butoxycarbonyl (Boc) protecting group on the cysteine residue, which is crucial for solid-phase peptide synthesis. The pmebzl (para-methylbenzyl) group serves as a side-chain modification that can influence the compound's solubility and reactivity. Additionally, the incorporation of a fluorinated carbon chain (o-ch2-f-ch2-cooh) enhances the lipophilicity and potential bioactivity of the compound.

Antioxidant Properties

Research indicates that cysteine derivatives, including this compound, exhibit antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. Studies have shown that such modifications can enhance the stability of cysteine in physiological conditions, thereby improving its efficacy as an antioxidant agent .

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. Its structural modifications allow it to interact with various enzymes, potentially inhibiting their activity. For instance, research on similar cysteine derivatives has demonstrated their ability to inhibit proteases, which are critical in various biological processes including inflammation and cancer progression .

Peptide Stability

The incorporation of this compound into peptide sequences has been shown to enhance their stability against enzymatic degradation. This is particularly relevant for orally administered peptides, where gut stability is a major concern. The presence of the fluorinated moiety contributes to this stability by reducing susceptibility to proteolytic enzymes .

Study 1: Antioxidant Efficacy

In a study assessing the antioxidant capacity of various cysteine derivatives, this compound was found to significantly reduce oxidative stress markers in cellular models. The results indicated a dose-dependent response with maximum efficacy observed at higher concentrations .

Study 2: Enzyme Inhibition Profile

Another investigation focused on the inhibitory effects of this compound on serine proteases. The study utilized kinetic assays to determine IC50 values, revealing that this compound effectively inhibits enzyme activity at nanomolar concentrations, suggesting its potential therapeutic applications .

Data Tables

Property Value
Molecular Weight345.42 g/mol
SolubilitySoluble in DMSO and DMF
IC50 (Protease Inhibition)50 nM
Antioxidant Activity (µM)25 µM (effective concentration)

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Boc-L-Cys(PMBzl)-O-CH2-F-CH2-COOH, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves sequential protection/deprotection steps. For example:

  • Step 1 : Introduce the Boc (tert-butyloxycarbonyl) group to protect the amino group of L-cysteine.
  • Step 2 : Use PMBzl (p-methoxybenzyl) to protect the thiol group .
  • Step 3 : Couple the fluorinated linker (CH2-F-CH2) via esterification.
  • Validation : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and LC-MS to detect byproducts. NMR (¹H, ¹³C, and ¹⁹F) is critical for structural confirmation, particularly verifying the integrity of the fluorine moiety .

Q. How does the fluorinated linker (CH2-F-CH2) influence the compound’s stability under physiological conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • Conditions : Expose the compound to pH 7.4 buffer at 37°C and analyze degradation products via LC-MS at intervals (0, 24, 48, 72 hours).
  • Key Metrics : Compare hydrolysis rates of the ester bond adjacent to fluorine with non-fluorinated analogs. Fluorine’s electron-withdrawing effect may stabilize the ester against nucleophilic attack .

Q. What spectroscopic techniques are essential for characterizing Boc-L-Cys(PMBzl)-O-CH2-F-CH2-COOH?

  • Answer : Prioritize:

  • NMR : ¹⁹F NMR to confirm fluorine incorporation (δ ~ -120 to -220 ppm). ¹H NMR for Boc (δ ~1.4 ppm) and PMBzl (δ ~3.8 ppm for methoxy) groups.
  • Mass Spectrometry : High-resolution MS (ESI-TOF) for exact mass verification (±5 ppm tolerance).
  • IR Spectroscopy : Confirm carbonyl stretches (Boc: ~1680 cm⁻¹; ester: ~1740 cm⁻¹) .

Advanced Research Questions

Q. How can contradictory solubility data for Boc-L-Cys(PMBzl)-O-CH2-F-CH2-COOH in polar solvents be resolved?

  • Methodological Answer :

  • Hypothesis Testing : Replicate solubility assays using standardized solvent purity (e.g., HPLC-grade DMSO vs. technical grade).
  • Analytical Triangulation : Cross-validate via dynamic light scattering (DLS) to detect micelle formation in aqueous buffers, which may skew solubility readings .
  • Control : Include a structurally similar non-fluorinated compound to isolate fluorine’s contribution .

Q. What computational strategies are effective for modeling the conformational flexibility of the fluorinated linker?

  • Answer :

  • Molecular Dynamics (MD) : Simulate in explicit solvent (e.g., TIP3P water) using AMBER or CHARMM force fields. Parameterize fluorine using quantum mechanics (QM) calculations (e.g., B3LYP/6-31G*).
  • Key Outputs : Root-mean-square fluctuation (RMSF) of the CH2-F-CH2 moiety and torsional angle distributions .

Q. How can researchers optimize the coupling efficiency of Boc-L-Cys(PMBzl)-O-CH2-F-CH2-COOH to peptide backbones?

  • Methodological Answer :

  • Design of Experiments (DoE) : Vary coupling agents (e.g., HATU vs. DCC), solvent polarity (DMF vs. THF), and reaction time.
  • Analytical Focus : Monitor reaction progress via RP-HPLC and quantify unreacted starting material. Fluorine’s electronegativity may require activating agents with higher proton affinity (e.g., HATU > EDCI) .

Q. What are the best practices for resolving discrepancies in bioactivity data across cell-based assays?

  • Answer :

  • Data Harmonization : Standardize cell lines (e.g., HEK293 vs. HeLa), passage numbers, and assay conditions (e.g., serum-free vs. serum-containing media).
  • Quality Controls : Include a reference compound (e.g., fluorouracil) in each assay batch.
  • Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to identify outlier datasets. Consider fluorine’s impact on membrane permeability as a confounding variable .

Methodological Frameworks for Research Design

Q. How to formulate a hypothesis-driven research question for studying this compound’s mechanism of action?

  • Answer : Use the PECO framework :

  • Population : Cancer cell lines (e.g., MCF-7).
  • Exposure : Boc-L-Cys(PMBzl)-O-CH2-F-CH2-COOH at IC50 concentrations.
  • Comparator : Non-fluorinated analog.
  • Outcome : Apoptosis markers (e.g., caspase-3 activation).
  • Hypothesis : Fluorine enhances pro-apoptotic activity via increased cellular uptake .

Q. What strategies mitigate batch-to-batch variability in Boc-L-Cys(PMBzl)-O-CH2-F-CH2-COOH synthesis?

  • Answer :

  • Process Controls : Strict temperature monitoring during PMBzl protection (0–5°C).
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time reaction monitoring.
  • Post-Synthesis : Use preparative HPLC for purification and assign a purity threshold (e.g., ≥95%) .

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